ARB-272572

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

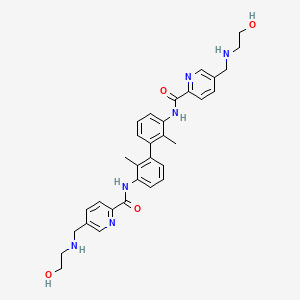

C32H36N6O4 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

5-[(2-hydroxyethylamino)methyl]-N-[3-[3-[[5-[(2-hydroxyethylamino)methyl]pyridine-2-carbonyl]amino]-2-methylphenyl]-2-methylphenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C32H36N6O4/c1-21-25(5-3-7-27(21)37-31(41)29-11-9-23(19-35-29)17-33-13-15-39)26-6-4-8-28(22(26)2)38-32(42)30-12-10-24(20-36-30)18-34-14-16-40/h3-12,19-20,33-34,39-40H,13-18H2,1-2H3,(H,37,41)(H,38,42) |

InChI Key |

FZEPAZRIEAMJFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=NC=C(C=C2)CNCCO)C3=C(C(=CC=C3)NC(=O)C4=NC=C(C=C4)CNCCO)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ARB-272572

For Researchers, Scientists, and Drug Development Professionals

ARB-272572 is a potent, orally effective small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1][2] Developed by Arbutus Biopharma Inc., this compound represents a novel approach to checkpoint inhibition, with potential applications in oncology and the treatment of chronic viral infections.[2][3]

Core Mechanism of Action: PD-L1 Dimerization and Internalization

The primary mechanism of action of this compound is the inhibition of the PD-1/PD-L1 immune checkpoint axis.[4][5] Unlike antibody-based checkpoint inhibitors that block the interaction at the cell surface, this compound induces the dimerization of PD-L1 on the cell surface, which is followed by its rapid internalization into the cytosol.[4][5][6] This process effectively removes PD-L1 from the cell surface, preventing it from engaging with the PD-1 receptor on T cells and thereby blocking the inhibitory signal.[4]

The binding of this compound occurs within a hydrophobic pocket created between two PD-L1 proteins, stabilizing a homodimer complex.[4] This symmetric, C2-biphenyl skeleton-containing compound is designed to induce a conformational change in the Tyr56 residue of the PD-L1 protein, creating a new cavity that enhances its binding affinity.[4]

This unique mechanism of inducing internalization provides a distinct advantage over traditional antibody therapies by not only blocking the PD-1/PD-L1 interaction but also by reducing the overall cell surface expression of PD-L1.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| In Vitro Assay | Parameter | Value | Reference |

| Homogenous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 400 pM | [1][2][7] |

| Nuclear Factor of Activated T cells (NFAT) Reporter Assay | IC50 | 17 nM | [1][4] |

| Cytomegalovirus (CMV) Recall Assay | IC50 | 3 nM | [1][2][4] |

| In Vivo Model | Dose | Effect | Reference |

| Humanized MC-38 Murine Model of Colon Cancer | 10 mg/kg | Reduced tumor volume and PD-L1 levels in CD45- tumor cells | [1] |

Key Experiments and Methodologies

The preclinical evaluation of this compound involved several key experiments to elucidate its mechanism of action and therapeutic potential.

-

Objective: To determine the in vitro potency of this compound in inhibiting the PD-1/PD-L1 interaction.

-

Methodology: A cell-free HTRF assay was utilized to measure the direct binding between recombinant human PD-1 and PD-L1 proteins. The assay relies on the fluorescence resonance energy transfer between a donor and an acceptor fluorophore conjugated to the respective proteins. Inhibition of the interaction by this compound results in a decrease in the HTRF signal. The IC50 value was determined by measuring the concentration of this compound required to inhibit 50% of the PD-1/PD-L1 interaction.

-

Objective: To assess the functional activity of this compound in a cellular context.

-

Methodology: A co-culture system of PD-L1 expressing cells and PD-1 expressing Jurkat T cells with an NFAT-luciferase reporter was used. Engagement of PD-1 by PD-L1 inhibits T-cell receptor signaling, leading to reduced NFAT activation and lower luciferase expression. The ability of this compound to block this interaction restores NFAT activity and increases the luciferase signal. The IC50 was calculated as the concentration of the compound that resulted in a 50% increase in the reporter signal.

-

Objective: To evaluate the ability of this compound to enhance T-cell responses to a viral antigen.

-

Methodology: Peripheral blood mononuclear cells (PBMCs) from CMV seropositive donors were stimulated with CMV antigen in the presence of varying concentrations of this compound. The production of interferon-gamma (IFN-γ), a key cytokine in the anti-viral T-cell response, was measured. The IC50 value represents the concentration of this compound that potentiates 50% of the maximal IFN-γ production.

-

Objective: To determine the in vivo anti-tumor efficacy of this compound.

-

Methodology: A humanized mouse model with engrafted human immune cells and MC-38 colon cancer cells expressing human PD-L1 was utilized. Mice were treated with this compound (10 mg/kg), and tumor volume was monitored over time. Additionally, the levels of PD-L1 in tumor cells were assessed to confirm the in vivo mechanism of action.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the workflow of a key experimental protocol.

Caption: Mechanism of action of this compound.

Caption: Workflow for the CMV Recall Assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drughunter.com [drughunter.com]

- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Chemietek [chemietek.com]

- 6. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (ARB272572) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

The Role of ARB-272572 in T-Cell Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARB-272572 is an orally bioavailable small molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] Developed by Arbutus Biopharma, this compound represents a novel approach to checkpoint inhibition. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a distinct mechanism of action by inducing the dimerization and subsequent internalization of PD-L1 on the cell surface.[2][3][4][5] This reduction in surface PD-L1 effectively abrogates its immunosuppressive signaling, thereby enhancing T-cell activity. This technical guide provides a comprehensive overview of this compound, focusing on its role in T-cell activation and the reversal of T-cell exhaustion, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: PD-L1 Dimerization and Internalization

The primary mechanism of this compound is the inhibition of the PD-1/PD-L1 immune checkpoint pathway.[2][4] This is achieved not by direct blockade of the PD-1/PD-L1 binding interface in the same manner as therapeutic antibodies, but through a novel mechanism of inducing homodimerization of PD-L1 on the cell surface.[2][3][4] This dimerization event triggers the rapid internalization of the PD-L1 protein into the cytosol, leading to a significant reduction in its cell surface expression.[2][3] By removing PD-L1 from the cell surface, this compound effectively prevents its engagement with the PD-1 receptor on T-cells, thus relieving the inhibitory signal and restoring T-cell effector functions.

dot

Caption: Signaling pathway of PD-1/PD-L1 inhibition by this compound.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

| Assay Type | Description | IC50 Value | Reference(s) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Cell-free assay measuring the inhibition of PD-1/PD-L1 protein-protein interaction. | 400 pM | [1][4][5][6] |

| aAPC/CHO-K1 Cell-Based Assay | Measures the inhibition of PD-1/PD-L1 interaction in a cellular context. | 17 nM | [1][4] |

| Cytomegalovirus (CMV) Recall Assay | Measures the enhancement of IFNγ expression in PBMCs from CMV seropositive donors. | 3 nM | [1][4] |

| In Vivo Model | Treatment Regimen | Outcome | Reference(s) |

| Humanized Colon Cancer Mouse Model | 10 mg/kg, oral, once daily for seven days. | Significant reduction in tumor volume, increased number of CD3+ and CD4+ T-cells in peripheral blood. | [1] |

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantifies the ability of this compound to disrupt the interaction between PD-1 and PD-L1 proteins.

Materials:

-

Recombinant human PD-1 and PD-L1 proteins

-

HTRF donor and acceptor fluorophores

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dispense the diluted compound or vehicle control into the wells of the 384-well plate.

-

Add the tagged recombinant human PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents (donor and acceptor fluorophores).

-

Incubate the plate at room temperature for the manufacturer-specified time, protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Cytomegalovirus (CMV) Recall Assay

This assay assesses the ability of this compound to enhance the function of memory T-cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from CMV seropositive healthy donors

-

CMV pp65 peptide pool

-

This compound

-

Complete RPMI medium

-

96-well U-bottom plates

-

Flow cytometer and antibodies for IFNγ staining

Protocol:

-

Isolate PBMCs from the whole blood of CMV seropositive donors using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well in complete RPMI medium.

-

Add the CMV pp65 peptide pool to the appropriate wells to stimulate the T-cells.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

-

On the final day, restimulate the cells with the CMV pp65 peptide pool for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest the cells and stain for intracellular IFNγ using fluorescently labeled antibodies.

-

Analyze the percentage of IFNγ-producing T-cells by flow cytometry.

-

Determine the IC50 value for the enhancement of IFNγ expression.

Humanized Murine Model of Colon Cancer

This in vivo model evaluates the anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NSG)

-

Human CD34+ hematopoietic stem cells (HSCs)

-

MC38 murine colon adenocarcinoma cell line engineered to express human PD-L1

-

This compound formulated for oral administration

Protocol:

-

Generate humanized mice by irradiating neonatal immunodeficient mice and intrahepatically injecting human CD34+ HSCs.

-

Allow 12-16 weeks for the human immune system to reconstitute.

-

Subcutaneously implant the human PD-L1-expressing MC38 tumor cells into the humanized mice.

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily, for the specified duration (e.g., seven days).

-

Monitor tumor growth by caliper measurements at regular intervals.

-

At the end of the study, collect blood and tumor tissue for analysis of T-cell populations by flow cytometry and immunohistochemistry.

-

Compare tumor volumes and T-cell infiltration between the treatment and control groups.

dot

Caption: Workflow for the in vivo humanized mouse model of colon cancer.

Conclusion

This compound is a potent, orally available small molecule inhibitor of PD-L1 that operates through a novel mechanism of inducing PD-L1 dimerization and internalization. This leads to a reduction in the immunosuppressive PD-1/PD-L1 signaling, thereby enhancing T-cell activation and overcoming T-cell exhaustion. The preclinical data demonstrate its potential as a therapeutic agent in oncology and chronic viral infections. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other small molecule checkpoint inhibitors.

References

- 1. revvity.com [revvity.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 5. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]

- 6. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Binding Profile of ARB-272572 to PD-L1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of ARB-272572, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Quantitative Binding Data

The following table summarizes the reported inhibitory concentrations (IC50) for this compound in various assays. While direct kinetic constants (ka, kd, KD) from biophysical assays such as Surface Plasmon Resonance (SPR) are not publicly available in the reviewed literature, the IC50 values provide a strong indication of the compound's potent activity.

| Assay Type | Parameter | Value | Reference(s) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 400 pM | [1][2][3][4][5] |

| Cell-Based NFAT Reporter Assay | IC50 | 17 nM | [1][2] |

| CMV Recall Assay | IC50 | 3 nM | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to PD-L1 are outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This biochemical assay is designed to screen for and quantify the inhibition of the PD-1/PD-L1 interaction.

Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as XL665 or d2) conjugated to anti-tag antibodies. Recombinant PD-1 and PD-L1 proteins, each with a unique tag (e.g., Fc and His), are brought into proximity through their natural interaction. This allows for FRET to occur when the corresponding tagged antibodies are added. An inhibitor of the PD-1/PD-L1 interaction will disrupt this proximity, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)

-

Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)

-

Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-His antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound or other test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reagent Preparation: Dilute the recombinant PD-1 and PD-L1 proteins and the labeled antibodies in assay buffer to their optimal working concentrations.

-

Assay Plate Setup: Add a small volume of the diluted this compound to the appropriate wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no proteins) controls.

-

Protein Incubation: Add the recombinant PD-1 and PD-L1 proteins to the wells containing the test compound. Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for binding to occur.

-

Detection: Add the FRET-labeled anti-tag antibodies to all wells.

-

Final Incubation: Incubate the plate for a specified time (e.g., 2-4 hours or overnight) at room temperature, protected from light, to allow the detection antibodies to bind to their respective tags.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Small Molecule-PD-L1 Interaction Analysis

While specific SPR data for this compound is not available, this section outlines a general protocol for characterizing the binding kinetics of small molecules to PD-L1.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., PD-L1) is immobilized on the chip surface. When an analyte (e.g., a small molecule inhibitor) flows over the surface and binds to the ligand, the local refractive index changes, which is detected in real-time as a change in resonance units (RU). This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1 protein

-

This compound or other small molecule analyte

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant PD-L1 protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer. It is crucial to include a buffer-only (zero concentration) sample for double referencing.

-

Inject the different concentrations of this compound over both the ligand and reference flow cells for a defined association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Surface Regeneration:

-

If necessary, inject a pulse of the regeneration solution to remove any bound analyte and prepare the surface for the next injection cycle. The stability of the immobilized PD-L1 to the regeneration solution must be confirmed.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing).

-

Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters ka, kd, and the affinity constant KD.

-

Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the core PD-1/PD-L1 signaling pathway, which is a critical immune checkpoint. The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that dampens the T-cell's anti-tumor response.

Caption: The PD-1/PD-L1 signaling cascade leading to T-cell inhibition.

Experimental Workflow for this compound Binding Analysis

This diagram outlines the typical experimental workflow for characterizing a small molecule inhibitor of the PD-1/PD-L1 interaction, such as this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound.

References

ARB-272572: A Novel Small Molecule PD-L1 Inhibitor for Chronic Viral Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARB-272572, also known as AB-101 in clinical development, is a potent, orally bioavailable small molecule inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Arbutus Biopharma, this compound represents a novel therapeutic approach for the treatment of chronic viral infections, such as chronic hepatitis B (CHB), by reinvigorating the host immune system. Unlike traditional monoclonal antibody-based checkpoint inhibitors, this compound offers the potential for oral administration, which may provide a more convenient and manageable treatment option for patients. This document provides a comprehensive overview of the preclinical and early clinical development of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound employs a unique mechanism of action to inhibit the PD-1/PD-L1 immune checkpoint pathway. Instead of simply blocking the interaction between PD-1 and PD-L1, this compound induces the dimerization of PD-L1 on the cell surface. This dimerization event triggers the subsequent internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its engagement with the PD-1 receptor on T cells.[1] This leads to the restoration of T cell function, enabling the immune system to recognize and eliminate virally infected cells.

Caption: Mechanism of this compound inducing PD-L1 dimerization and internalization.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Description | Cell Line/System | Endpoint | Result (IC50) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Measures direct binding and inhibition of the PD-1/PD-L1 interaction. | Purified recombinant proteins | Inhibition of PD-1/PD-L1 binding | 400 pM |

| NFAT Reporter Assay | Measures the functional consequence of PD-1/PD-L1 blockade on T cell signaling. | Jurkat T cells co-cultured with CHO-K1 cells expressing PD-L1 | Inhibition of PD-1/PD-L1 signaling | 17 nM |

| CMV Recall Assay | Measures the ability to enhance T cell response to a viral antigen. | Peripheral Blood Mononuclear Cells (PBMCs) from CMV-seropositive donors | IFN-γ production | 3 nM |

| HBV-Specific T Cell Assay | Measures the ability to restore T cell function in chronic HBV patients. | PBMCs from patients with chronic HBV infection | T cell proliferation and IFN-γ production | Active at 500 nM |

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Type | Treatment | Dosing | Outcome |

| Humanized MC-38 Mouse Model | Colon Carcinoma | This compound | 10 mg/kg, once daily (oral) | Significant reduction in tumor volume |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on publicly available information and standard laboratory procedures. For complete and precise details, consulting the primary publication by Park et al., Nature Communications, 2021 is recommended.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1-His protein

-

Recombinant human PD-L1-Fc protein

-

Anti-Fc antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-His antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add a pre-mixed solution of recombinant human PD-1-His and PD-L1-Fc proteins to each well.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add a pre-mixed solution of the anti-Fc donor and anti-His acceptor antibodies.

-

Incubate for a specified period (e.g., 2-4 hours) at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

CMV Recall Assay

Objective: To assess the ability of this compound to enhance the recall T cell response to cytomegalovirus (CMV) antigen in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cryopreserved PBMCs from CMV-seropositive healthy donors

-

CMV lysate or specific CMV peptides (e.g., pp65)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)

-

This compound

-

Brefeldin A (protein transport inhibitor)

-

Anti-CD3, Anti-CD4, Anti-CD8, and Anti-IFN-γ antibodies for flow cytometry

-

Flow cytometer

Procedure:

-

Thaw cryopreserved PBMCs and culture them in complete RPMI-1640 medium.

-

Plate the PBMCs in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulate the cells with CMV lysate or peptides.

-

Incubate the plate for a specified period (e.g., 6 days) at 37°C in a 5% CO2 incubator.

-

For the last 4-6 hours of incubation, add Brefeldin A to block cytokine secretion.

-

Harvest the cells and stain for surface markers (CD3, CD4, CD8) and intracellular IFN-γ.

-

Analyze the percentage of IFN-γ-producing T cells by flow cytometry.

-

Determine the IC50 value for the enhancement of IFN-γ production.

References

ARB-272572: A Small Molecule Inducer of PD-L1 Dimerization and Internalization - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ARB-272572, a novel small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Unlike traditional antibody-based therapies that block the PD-1/PD-L1 interaction, this compound functions by inducing the dimerization and subsequent internalization of cell-surface PD-L1. This unique mechanism effectively removes PD-L1 from the cell surface, preventing its engagement with PD-1 on immune cells and thereby restoring anti-tumor immunity.[1][2][3][4] This document details the quantitative data supporting the activity of this compound, comprehensive experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent, cell-active small molecule that binds to a hydrophobic pocket formed at the interface of two PD-L1 proteins.[2] This binding stabilizes a cis-homodimer of PD-L1 on the cell surface.[2][4] The formation of this symmetric dimer triggers a rapid, clathrin-mediated endocytosis of the PD-L1 complex, leading to its internalization and removal from the cell membrane.[1][2] This depletion of surface PD-L1 prevents its interaction with the PD-1 receptor on T cells, thus relieving the inhibitory signal and enhancing T cell proliferation and effector functions, such as interferon-gamma (IFNγ) production.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced PD-L1 dimerization and internalization.

References

- 1. Checkpoint inhibition through small molecule-induced internalization of programmed death-ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel potency endpoint for the evaluation of immune checkpoint blockade in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ARB-272572: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of ARB-272572, a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. The following sections detail the mechanism of action, quantitative data from key experiments, and detailed protocols for the in vitro studies.

Mechanism of Action

This compound functions by inducing the dimerization of Programmed Death-Ligand 1 (PD-L1) on the cell surface. This dimerization event triggers the subsequent internalization of the PD-L1 protein, effectively removing it from the cell surface and preventing its interaction with the PD-1 receptor on T cells. This blockade of the PD-1/PD-L1 axis restores T cell activity and enhances anti-tumor immunity.[1]

Signaling Pathway of this compound

Caption: this compound binds to cell surface PD-L1, inducing dimerization and subsequent internalization, which prevents PD-1 binding and T cell inhibition, ultimately leading to T cell activation.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in various key assays.

| Assay Type | Description | IC50 Value | Reference |

| HTRF Assay | Measures the disruption of the PD-1/PD-L1 protein-protein interaction in a biochemical setting. | 400 pM | [2] |

| NFAT Reporter Assay | Quantifies the inhibition of PD-1 signaling in a cell-based assay using PD-L1 expressing CHO-K1 cells. | 17 nM | [2] |

| CMV Recall Assay | Measures the enhancement of IFNγ expression in response to CMV antigens in peripheral blood mononuclear cells (PBMCs). | 3 nM | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1 proteins.

Materials:

-

Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)

-

Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and Allophycocyanin-labeled anti-His antibody)

-

Assay buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% Tween-20

-

This compound

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or control to the wells of a 384-well plate.

-

Add 4 µL of recombinant human PD-L1-His (final concentration, e.g., 10 nM) to each well.

-

Add 4 µL of recombinant human PD-1-Fc (final concentration, e.g., 20 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare a detection mixture containing Europium cryptate-labeled anti-Fc antibody (final concentration, e.g., 1 nM) and APC-labeled anti-His antibody (final concentration, e.g., 20 nM) in HTRF detection buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of this compound.

NFAT Reporter Assay for PD-1/PD-L1 Inhibition

This cell-based assay measures the ability of this compound to block PD-1-mediated inhibition of T cell signaling.

Materials:

-

PD-1/NFAT Reporter Jurkat cells (stably expressing human PD-1 and an NFAT-luciferase reporter)

-

TCR activator/PD-L1 CHO cells (stably expressing human PD-L1 and a T-cell receptor activator)

-

Assay medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

White, clear-bottom 96-well microplates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TCR activator/PD-L1 CHO cells at a density of 35,000 cells/well in a 96-well plate and incubate overnight.[3]

-

The next day, prepare serial dilutions of this compound in assay medium.

-

Remove the medium from the CHO cells and add 50 µL of the diluted this compound or control to the wells. Incubate for 30 minutes at 37°C.[3]

-

Harvest and resuspend PD-1/NFAT Reporter Jurkat cells in assay medium at a density of 4 x 10^5 cells/mL.[3]

-

Add 50 µL of the Jurkat cell suspension to each well containing the CHO cells and this compound.[3]

-

Incubate the co-culture for 5-6 hours at 37°C in a CO2 incubator.[3]

-

Add an equal volume of luciferase assay reagent to each well.

-

Incubate at room temperature for 10-15 minutes.

-

Measure luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the untreated control to determine the inhibitory effect of this compound.

Cytomegalovirus (CMV) Recall Assay

This assay assesses the ability of this compound to enhance the recall response of CMV-specific T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cryopreserved PBMCs from CMV-seropositive healthy donors

-

Complete medium (e.g., RPMI 1640 with 10% human serum)

-

CMV peptide pool (e.g., pp65 and IE-1 peptides)

-

This compound

-

IFN-γ ELISpot plate or reagents for intracellular cytokine staining (ICS) and flow cytometry

-

Positive control (e.g., PHA or anti-CD3/CD28 beads)

-

Negative control (medium alone)

Protocol (ELISpot):

-

Thaw and rest PBMCs overnight in complete medium.

-

Pre-wet an IFN-γ ELISpot plate with 35% ethanol, wash with sterile water, and coat with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with complete medium.

-

Resuspend PBMCs at 2.5 x 10^6 cells/mL in complete medium.

-

Add 100 µL of the PBMC suspension to each well (250,000 cells/well).[4]

-

Add this compound at various concentrations.

-

Add the CMV peptide pool (final concentration, e.g., 1-2 µg/mL per peptide) or controls to the respective wells.[5]

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]

-

Wash the plate and add biotinylated anti-IFN-γ detection antibody.

-

Incubate, wash, and add streptavidin-alkaline phosphatase.

-

Add substrate (e.g., BCIP/NBT) and incubate until spots develop.

-

Stop the reaction by washing with water, allow the plate to dry, and count the spots using an ELISpot reader.

PD-L1 Internalization Assay by Flow Cytometry

This assay is used to visualize and quantify the this compound-induced internalization of PD-L1 from the cell surface.

Materials:

-

A cell line with high endogenous or engineered expression of PD-L1 (e.g., MDA-MB-231 or CHO-PD-L1)

-

Complete cell culture medium

-

This compound

-

Phycoerythrin (PE)-conjugated anti-human PD-L1 antibody

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Protocol:

-

Seed PD-L1 expressing cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

-

After incubation, wash the cells with cold PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer containing a PE-conjugated anti-human PD-L1 antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of PE in the live-cell population. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates PD-L1 internalization.

Experimental Workflow Diagrams

General In Vitro Screening Workflow

Caption: A general workflow for the in vitro characterization of this compound, starting from biochemical assays and progressing to cell-based and functional assays.

PD-L1 Internalization Assay Workflow

Caption: A stepwise workflow for assessing this compound-induced PD-L1 internalization using flow cytometry.

References

- 1. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mabtech.com [mabtech.com]

- 5. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays for Testing ARB-272572 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARB-272572 is a potent, orally effective small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, this compound exhibits a unique mechanism of action. It induces the homodimerization of PD-L1 on the cell surface, which subsequently triggers the rapid internalization and degradation of the PD-L1 protein.[3][4] This clears the checkpoint protein from the cancer cell surface, preventing it from engaging with the PD-1 receptor on T cells and thereby restoring anti-tumor immune responses.[3][4]

These application notes provide detailed protocols for a suite of cell-based assays designed to validate the efficacy and mechanism of action (MoA) of this compound. The described assays will enable researchers to:

-

Confirm the direct molecular effect of this compound on PD-L1 surface expression.

-

Quantify the functional restoration of T cell activity.

-

Assess the downstream effects on cancer cell viability and apoptosis in immune co-culture models.

Mechanism of Action of this compound

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that tumor cells exploit to evade immune surveillance.[5][6] PD-L1 expressed on tumor cells binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity.[4] this compound disrupts this immunosuppressive axis by binding to PD-L1 and inducing its dimerization and internalization, effectively removing the "brake" on the T cell response.[3][4]

Caption: this compound mechanism disrupting PD-1/PD-L1 signaling.

Data Presentation: Quantitative Efficacy of this compound

The potency of this compound has been quantified across various biochemical and cell-based assays. This data provides a baseline for expected results in experimental settings.

| Assay Type | Description | Target/Cell Line | IC50 Value | Reference |

| HTRF Assay | Measures direct biochemical inhibition of the PD-1/PD-L1 protein-protein interaction. | Purified Proteins | 400 pM | [3][7] |

| NFAT Reporter Assay | Measures the functional outcome of PD-1/PD-L1 blockade in a cell-based system. | PD-L1 aAPC/CHO-K1 cells | 17 nM | [7] |

| CMV Recall Assay | Measures the restoration of T cell function via IFNγ expression in human PBMCs. | Human PBMCs | 3 nM | [1][7] |

| In Vivo Tumor Model | Measures reduction in tumor volume in a humanized mouse model. | MC-38 humanized PD-L1 | 10 mg/kg (oral, daily) | [1][4][7] |

Experimental Protocols

Protocol 1: PD-L1 Surface Expression Assay by Flow Cytometry

Principle: This assay directly measures the primary mechanism of action of this compound—the reduction of cell-surface PD-L1.[4] Cells expressing high levels of PD-L1 are treated with the compound, and the remaining surface PD-L1 is quantified using a fluorescently-conjugated antibody and flow cytometry.

Methodology:

-

Cell Culture: Culture a human cancer cell line with high endogenous or engineered PD-L1 expression (e.g., MDA-MB-231 or CHO-hPD-L1) to 70-80% confluency.

-

Cell Seeding: Harvest cells and seed into a 24-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat cells for a specified time course (e.g., 1, 4, 8, and 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Harvesting: After treatment, wash cells with ice-cold PBS and detach using a gentle cell dissociation buffer.

-

Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Add a fluorescently-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated) and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with FACS buffer to remove unbound antibody.

-

Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the live cell population. Calculate the Median Fluorescence Intensity (MFI) for the PD-L1 signal in each sample. Normalize the MFI of treated samples to the vehicle control to determine the percentage of remaining surface PD-L1.

Caption: Workflow for quantifying PD-L1 surface expression.

Protocol 2: T Cell Activation Co-Culture Assay

Principle: This functional assay determines if the this compound-mediated reduction in PD-L1 translates to enhanced T cell effector function. This is typically measured by the release of cytokines like Interferon-gamma (IFN-γ).[1][7]

Methodology:

-

Cell Preparation:

-

Target Cells: Use a cancer cell line expressing PD-L1 (e.g., MDA-MB-231).

-

Effector Cells: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor using a Ficoll-Paque gradient.

-

-

Co-Culture Setup: Seed target cells in a 96-well plate (2 x 10^4 cells/well). The following day, add PBMCs at a desired Effector:Target (E:T) ratio (e.g., 10:1).

-

Compound Treatment: Add serial dilutions of this compound to the co-culture. Include appropriate controls: co-culture with vehicle (negative control) and a positive control antibody (e.g., Atezolizumab).

-

Incubation: Incubate the co-culture plate for 48-72 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification (ELISA):

-

Coat an ELISA plate with an IFN-γ capture antibody overnight.

-

Block the plate with a suitable blocking buffer.

-

Add the collected supernatants and standards to the plate and incubate.

-

Wash and add a biotinylated detection antibody.

-

Wash and add Streptavidin-HRP.

-

Wash and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of IFN-γ in each sample. Plot the IFN-γ concentration against the this compound concentration to determine the EC50.

Caption: Workflow for assessing T cell activation via IFN-γ release.

Protocol 3: Cell Viability Assay (MTT)

Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10] While this compound's primary effect is immune-mediated, this assay can be adapted to a co-culture system to measure the cytotoxic impact of activated T cells on tumor cells or to test for any direct cytotoxic effects of the compound on tumor cells alone.

Methodology:

-

Cell Seeding: Seed cancer cells (5,000-10,000 cells/well) into a 96-well plate. For co-culture experiments, follow the setup in Protocol 2.

-

Compound Treatment: Add serial dilutions of this compound and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[8]

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against compound concentration to determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[8][11]

Methodology:

-

Co-Culture and Treatment: Set up and treat a co-culture of tumor cells and T cells as described in Protocol 2 in a 24-well plate.

-

Cell Harvesting: After treatment (e.g., 48 hours), collect all cells, including floating cells in the supernatant and adherent cells detached with trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry immediately.

-

Data Analysis: Using a two-color dot plot (FITC vs. PI), quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells/debris

-

Assay Selection Logic

Choosing the right assay depends on the specific research question being addressed. The following diagram illustrates a logical approach to selecting the appropriate experimental method.

Caption: Decision tree for selecting the appropriate cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (ARB272572) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

ARB-272572 in Combination with Other Cancer Therapies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARB-272572 is a novel small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[1][2][3] Its unique mechanism of action, which involves inducing the dimerization and subsequent internalization of PD-L1 on the cell surface, distinguishes it from traditional antibody-based checkpoint inhibitors.[1][4] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other standard-of-care and emerging cancer therapies. The provided methodologies are intended to guide researchers in the preclinical evaluation of this compound combination strategies.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule that disrupts the PD-1/PD-L1 interaction with a high affinity, demonstrating an IC50 of 400 pM in a cell-free homogeneous time-resolved fluorescence (HTRF) assay.[2][3] Unlike monoclonal antibodies that simply block the PD-1/PD-L1 binding interface, this compound induces homodimerization of PD-L1 on the cell surface, leading to its rapid internalization.[1][4] This clearing of PD-L1 from the cell surface effectively prevents its engagement with the PD-1 receptor on T cells, thereby restoring anti-tumor immune responses. Preclinical studies have demonstrated its ability to enhance T-cell proliferation and IFN-γ production in the presence of viral antigens and to reduce tumor volume in a humanized murine colon cancer model.[3]

Rationale for Combination Therapies

While immune checkpoint inhibitors have revolutionized cancer treatment, a significant number of patients do not respond to monotherapy.[5] Combining PD-1/PD-L1 inhibitors with other therapeutic modalities can enhance anti-tumor efficacy by targeting multiple, non-overlapping cancer pathways. Potential combination partners for this compound include:

-

Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells. Combining chemotherapy with a PD-L1 inhibitor like this compound can potentially enhance the priming and activation of tumor-specific T cells.[6][7]

-

Targeted Therapy: Agents targeting specific oncogenic pathways (e.g., BRAF/MEK inhibitors in melanoma) can alter the tumor microenvironment, making it more susceptible to immune attack.[8] The addition of this compound could further unleash the anti-tumor immune response.

-

Other Immunotherapies: Combining different immune checkpoint inhibitors (e.g., anti-CTLA-4) or other immune-modulating agents could lead to synergistic effects by targeting distinct mechanisms of immune suppression.[9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound as a monotherapy. These data serve as a baseline for designing and evaluating combination studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Endpoint | IC50 | Reference |

| HTRF Assay | Cell-free | PD-1/PD-L1 Interaction | 400 pM | [2][3] |

| NFAT Reporter Assay | aAPC/CHO-K1 cells | PD-1/PD-L1 Inhibition | 17 nM | [2][3] |

| CMV Recall Assay | Human PBMCs | IFN-γ Expression | 3 nM | [2][3] |

Table 2: In Vivo Monotherapy Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Humanized MC-38 Murine Model | Colon Cancer | 10 mg/kg, oral, once daily for 7 days | Reduced tumor volume and PD-L1 levels in CD45- tumor cells | [3][4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.

In Vitro T-cell Activation Assay

Objective: To assess the ability of this compound in combination with a chemotherapeutic agent to enhance T-cell activation in a co-culture system.

Materials:

-

Cancer cell line expressing PD-L1 (e.g., MC-38-hPD-L1)

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Chemotherapeutic agent (e.g., doxorubicin)

-

IFN-γ ELISA kit

-

Flow cytometer and antibodies (anti-CD3, anti-CD8, anti-IFN-γ, anti-Granzyme B)

Protocol:

-

Plate cancer cells and allow them to adhere overnight.

-

The following day, treat the cancer cells with a sub-lethal dose of the chemotherapeutic agent for 24 hours to induce immunogenic cell death.

-

Isolate PBMCs from healthy human donors.

-

Co-culture the pre-treated cancer cells with PBMCs at a 1:10 ratio (cancer cell:PBMC).

-

Add this compound at various concentrations to the co-culture. Include control groups with no treatment, this compound alone, and chemotherapy alone.

-

Incubate the co-culture for 72 hours.

-

Collect the supernatant and measure IFN-γ levels using an ELISA kit.

-

Harvest the cells and stain for CD3, CD8, intracellular IFN-γ, and Granzyme B.

-

Analyze the percentage of activated CD8+ T cells (IFN-γ+ and Granzyme B+) by flow cytometry.

In Vivo Combination Efficacy Study in Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a targeted therapy in a syngeneic mouse model.

Materials:

-

Syngeneic mouse model (e.g., B16-F10 melanoma in C57BL/6 mice)

-

This compound

-

Targeted therapy (e.g., BRAF inhibitor for B16-F10 model if engineered to express BRAF V600E)

-

Calipers for tumor measurement

-

Flow cytometer and antibodies for immune cell profiling

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four groups: Vehicle control, this compound alone, targeted therapy alone, and the combination of this compound and targeted therapy.

-

Administer this compound orally at a predetermined dose and schedule (e.g., 10 mg/kg, once daily).

-

Administer the targeted therapy according to its established protocol.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and harvest tumors and spleens.

-

Analyze the tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry for changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Combination Study

Caption: Workflow for in vivo combination therapy studies.

Logical Relationship of a Combination Therapy Approach

Caption: Synergy between this compound and chemotherapy.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 5. Frontiers | Effect of angiotensin II receptor blockers on efficacy and safety of Camrelizumab plus chemotherapy in the first-line therapy for advanced non-small cell lung cancer (ARMOR I): a protocol for a prospective, real-world, multicenter, intervention clinical trial [frontiersin.org]

- 6. news-medical.net [news-medical.net]

- 7. Chemotherapy Combines Effectively with Anti-PD-L1 Treatment and Can Augment Antitumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combining targeted therapy and immune checkpoint inhibitors in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of angiotensin receptor blockers on the development of cancer: A nationwide cohort study in korea - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ARB-272572 in a Cytomegalovirus (CMV) Recall Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARB-272572 is an orally effective, small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1] It acts by inducing the internalization of PD-L1, thereby disrupting the interaction between PD-L1 and its receptor, PD-1.[1] This inhibition of the PD-1/PD-L1 axis has been shown to enhance T-cell responses, making this compound a compound of interest for immunotherapy in oncology and chronic viral infections.[1] The cytomegalovirus (CMV) recall assay is a robust in vitro method used to assess the functionality of memory T cells.[2] In this assay, peripheral blood mononuclear cells (PBMCs) from CMV-seropositive donors are re-stimulated with CMV antigens, leading to a measurable activation of CMV-specific memory T cells.[2][3] This application note provides a detailed protocol for evaluating the immunomodulatory activity of this compound using a CMV recall assay, with a primary endpoint of Interferon-gamma (IFNγ) production.

Mechanism of Action

This compound functions by inhibiting the PD-1/PD-L1 immune checkpoint pathway. In the context of a CMV recall assay, CMV-specific T cells may express PD-1, while antigen-presenting cells (APCs) within the PBMC population express PD-L1. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, dampening its activation and effector functions. This compound, as a PD-L1 inhibitor, prevents this interaction, leading to an enhanced T-cell response, exemplified by increased IFNγ secretion.

Figure 1. Mechanism of this compound in enhancing T cell activation.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy of this compound.

| Parameter | Cell Line/Assay | IC50 Value | Reference |

| PD-L1 Inhibition | PD-L1 aAPC/CHO-K1 cells | 17 nM | [1] |

| IFNγ Expression Boost | CMV Recall Assay | 3 nM | [1] |

| PD-1/PD-L1 Inhibition | - | 400 pM | [1] |

Experimental Protocol

This protocol outlines a method to assess the effect of this compound on IFNγ production by PBMCs from CMV-seropositive donors following stimulation with CMV antigens.

Materials and Reagents

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy, CMV-seropositive donors

-

This compound (MedChemExpress)

-

CMV Antigen (e.g., CMV lysate or pp65 peptide pool)

-

Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

-

96-well round-bottom cell culture plates

-

IFNγ ELISA kit

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

Figure 2. Experimental workflow for the CMV recall assay with this compound.

Procedure

-

Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine a dose-response curve. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).

-

-

PBMC Plating:

-

Thaw cryopreserved PBMCs from a CMV-seropositive donor.

-

Resuspend the cells in complete RPMI 1640 medium.

-

Plate the PBMCs in a 96-well round-bottom plate at a density of 5 x 10^5 cells per well in 100 µL of medium.[4]

-

-

Treatment and Stimulation:

-

Add 50 µL of the prepared this compound working solutions or vehicle control to the appropriate wells.

-

Add 50 µL of CMV antigen (e.g., CMV lysate at a final concentration of 3 µg/mL or a pp65 peptide pool at 10 µg/mL) to the wells.[3][4]

-

Include control wells:

-

Unstimulated cells (PBMCs with medium only)

-

Cells with vehicle control and CMV antigen

-

Cells with this compound only (no CMV antigen)

-

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 days.[2]

-

-

IFNγ Measurement:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IFNγ in the supernatants using a commercial IFNγ ELISA kit, following the manufacturer's instructions.

-

Data Analysis

The results can be analyzed by comparing the levels of IFNγ produced in the different treatment groups. The primary comparison will be between the vehicle-treated, CMV-stimulated cells and the this compound-treated, CMV-stimulated cells. An increase in IFNγ production in the presence of this compound would indicate a positive immunomodulatory effect. The IC50 value, the concentration of this compound that results in a 50% increase in IFNγ secretion, can be calculated from the dose-response curve.

Alternative and Advanced Methods

For a more detailed analysis of the T-cell response, other techniques can be employed in conjunction with or as an alternative to the ELISA-based IFNγ measurement:

-

Cytokine Flow Cytometry (CFC): This method allows for the intracellular staining of cytokines like IFNγ in specific T-cell subsets (e.g., CD4+ and CD8+ T cells).[3]

-

Lymphocyte Proliferation Flow Cytometry: Using dyes such as Carboxyfluorescein succinimidyl ester (CFSE), the proliferation of CMV-specific T cells in response to stimulation can be quantified.[3]

These advanced methods can provide more granular insights into the specific T-cell populations being affected by this compound.

References

Application Note: Quantifying the Potency of ARB-272572, a PD-L1 Dimerization and Internalization Inducer, using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that cancer cells often exploit to evade the host immune system. Blocking the PD-1/PD-L1 interaction has become a cornerstone of cancer immunotherapy. ARB-272572 is a potent, orally effective small molecule inhibitor of the PD-1/PD-L1 axis.[1] Unlike traditional checkpoint inhibitors that merely block the binding site, this compound exhibits a unique mechanism of action: it induces the dimerization of PD-L1 on the cell surface, which subsequently triggers its rapid internalization.[2][3] This action effectively removes PD-L1 from the cell surface, preventing it from engaging with PD-1 on T-cells and thereby restoring anti-tumor immunity.

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology ideal for studying protein-protein interactions (PPIs) and for high-throughput screening (HTS) of small molecule inhibitors.[4][5] HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background noise and increases assay sensitivity.[6][7] This application note provides a detailed protocol for using an HTRF-based biochemical assay to determine the inhibitory potency (IC50) of this compound on the PD-1/PD-L1 interaction.

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 pathway is a negative feedback loop that downregulates T-cell activation. This compound disrupts this immunosuppressive signal by binding to PD-L1, inducing its dimerization and removal from the cell surface.

Caption: PD-1/PD-L1 pathway and this compound mechanism.

HTRF Assay Principle

This protocol describes a competitive binding assay to measure the disruption of the PD-1/PD-L1 interaction by this compound. The assay utilizes recombinant, tagged human PD-1 and PD-L1 proteins. One protein is recognized by an antibody conjugated to a Europium (Eu) cryptate donor, and the other is recognized by an antibody conjugated to a d2 acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. This compound prevents this interaction, leading to a dose-dependent decrease in the HTRF signal.

Caption: Principle of the competitive PD-1/PD-L1 HTRF assay.

Experimental Protocol

This protocol is designed for a 384-well low-volume plate format with a final assay volume of 20 µL.

Materials and Reagents

| Reagent | Supplier | Example Catalog # |

| This compound | MedchemExpress | HY-136233 |

| HTRF Human PD1/PD-L1 Binding Kit | Revvity | 64SP D1PEG |

| - Tagged Human PD-1 Protein | (in kit) | |

| - Tagged Human PD-L1 Protein | (in kit) | |

| - Anti-Tag1-Eu3+ Cryptate | (in kit) | |

| - Anti-Tag2-d2 | (in kit) | |

| - 5X HTRF Detection Buffer | (in kit) | |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Major Supplier | |

| 384-well low-volume white plates | Major Supplier | |

| HTRF-compatible microplate reader | Various |

Reagent Preparation

-

1X HTRF Detection Buffer: Prepare the required volume by diluting the 5X stock solution with distilled water.

-

This compound Stock and Dilutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in 100% DMSO.

-

Prepare an intermediate dilution plate by diluting the DMSO series into 1X HTRF Detection Buffer to achieve a 4X final concentration (e.g., 4 µL compound + 96 µL buffer). This minimizes the final DMSO concentration in the assay to ≤1%.

-

-

Protein Working Solutions (2X): Following the kit manufacturer's instructions, dilute the tagged PD-1 and PD-L1 proteins to a 2X working concentration in 1X HTRF Detection Buffer.

-

HTRF Antibody Working Solution (4X): Pre-mix the Anti-Tag1-Eu3+ and Anti-Tag2-d2 antibodies to a 4X working concentration in 1X HTRF Detection Buffer as per the kit's protocol.

Assay Workflow

The assay is performed in a "mix-and-read" format, where reagents are added sequentially to the assay plate.[8]

Caption: Step-by-step HTRF assay workflow.

Data Analysis

-

HTRF Ratio Calculation: For each well, calculate the ratiometric HTRF signal using the emissions at 665 nm (acceptor) and 620 nm (donor).[9]

-

HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

-

-

Percent Inhibition Calculation:

-

Determine the average HTRF ratio for the negative control (vehicle/DMSO, representing 0% inhibition) and positive control (no PD-1 or high concentration of a known inhibitor, representing 100% inhibition).

-

% Inhibition = [1 - (Sample Ratio - Positive Control Ratio) / (Negative Control Ratio - Positive Control Ratio)] x 100

-

-

IC50 Determination:

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.

-

Data Presentation

Hypothetical Dose-Response Data for this compound

The following table represents example data from a single experiment.

| [this compound] (nM) | 665 nm Signal | 620 nm Signal | HTRF Ratio | % Inhibition |

| 100.000 | 1,550 | 10,500 | 1476 | 98.8 |

| 10.000 | 1,800 | 10,450 | 1722 | 96.7 |

| 1.000 | 4,500 | 10,200 | 4412 | 73.1 |

| 0.400 | 7,800 | 10,000 | 7800 | 43.1 |

| 0.100 | 11,500 | 9,800 | 11735 | 8.5 |

| 0.010 | 12,800 | 9,750 | 13128 | -2.6 |

| 0.000 | 12,500 | 9,780 | 12781 | 0.0 |

| Pos Ctrl | 1,200 | 10,600 | 1132 | 100.0 |

Summary of Inhibitor Potency

This table summarizes the expected high potency of this compound in this biochemical assay, consistent with published data.[2][10][11]

| Compound | Target | Assay Type | IC50 (pM) |

| This compound | PD-L1 | HTRF | ~400 [1][2][10] |

| Pembrolizumab | PD-1 | HTRF | ~2,000 |

| Atezolizumab | PD-L1 | HTRF | ~3,900 |

The HTRF assay is a powerful, homogeneous, and high-throughput method for characterizing inhibitors of the PD-1/PD-L1 protein-protein interaction. This protocol provides a robust framework for quantifying the picomolar potency of this compound. The exceptional potency observed in this biochemical assay underscores the compound's unique and efficient mechanism of inducing PD-L1 dimerization and internalization, making it a significant candidate for further investigation in cancer immunotherapy.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound (ARB272572) | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

Application of ARB-272572 in Studying the PD-1/PD-L1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARB-272572 is a potent, orally bioavailable small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This immune checkpoint pathway is a critical regulator of T-cell activation and is often exploited by tumor cells to evade immune surveillance. Unlike antibody-based therapies that sterically hinder the PD-1/PD-L1 interaction, this compound exhibits a unique mechanism of action by inducing the dimerization and subsequent internalization of PD-L1 on the cell surface. This leads to a rapid and sustained removal of PD-L1, thereby preventing its engagement with PD-1 on T-cells and restoring anti-tumor immunity. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the PD-1/PD-L1 pathway in various preclinical research settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Description | Target Cells/System | IC50 Value | Reference |

| HTRF Binding Assay | Measures direct inhibition of the PD-1/PD-L1 protein-protein interaction. | Cell-free | 400 pM | [1][2][3] |

| NFAT Reporter Assay | Evaluates the functional outcome of PD-1/PD-L1 blockade on T-cell signaling. | PD-L1 aAPC/CHO-K1 cells co-cultured with PD-1/NFAT Jurkat reporter cells. | 17 nM | [1][2] |

| CMV Recall Assay | Assesses the ability to enhance T-cell effector function in response to a viral antigen. | Peripheral Blood Mononuclear Cells (PBMCs) from CMV seropositive donors. | 3 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |

| Humanized MC-38 Murine Model | Colon Cancer | 10 mg/kg, oral, once daily for 7 days | Significant reduction in tumor volume.[2][4] | [2][4] |

| Humanized MC-38 Murine Model | Colon Cancer | 10 mg/kg, oral, once daily for 7 days | Increased number of peripheral CD3+ T cells, particularly CD4+ T cells.[1] | [1] |

| Humanized MC-38 Murine Model | Colon Cancer | 10 mg/kg, oral, once daily for 7 days | Significant decrease in the proportion of regulatory T cells.[1] | [1] |

| Humanized MC-38 Murine Model | Colon Cancer | Not specified | Reduced PD-L1 levels in CD45- tumor cells.[2] | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for evaluating its efficacy.

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Objective: To determine the in vitro potency of this compound in directly inhibiting the interaction between human PD-1 and PD-L1 proteins.

Materials:

-

Recombinant human PD-1 protein (tagged, e.g., His-tag)

-

Recombinant human PD-L1 protein (tagged, e.g., Fc-tag)

-

Anti-tag donor fluorophore (e.g., anti-His-Europium cryptate)

-

Anti-tag acceptor fluorophore (e.g., anti-Fc-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

Low-volume 384-well white plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 2 µL of diluted this compound or vehicle control (assay buffer with DMSO).

-

Add 4 µL of a pre-mixed solution of tagged PD-1 and PD-L1 proteins to each well. Final concentrations should be optimized based on the supplier's recommendations.

-

Add 4 µL of a pre-mixed solution of the HTRF detection antibodies (anti-tag donor and acceptor fluorophores) to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the log concentration of this compound and determine the IC50 value using a non-linear regression model.

PD-1/PD-L1 Blockade NFAT Reporter Assay

Objective: To assess the ability of this compound to block the PD-1/PD-L1 interaction in a cellular context, leading to the activation of the NFAT signaling pathway in T-cells.

Materials: